Cas no 5273-75-6 (2-(sulfanylmethyl)benzene-1,4-diol)

2-(sulfanylmethyl)benzene-1,4-diol 化学的及び物理的性質
名前と識別子
-
- 1,4-Benzenediol, 2-(mercaptomethyl)-
- 2-(sulfanylmethyl)benzene-1,4-diol
- 5273-75-6
- 2-(mercaptomethyl)benzene-1,4-diol
- SCHEMBL7572922
- AKOS017344956
- 2-(Sulfanylmethyl)benzene-1,4-diol
- EN300-1844862
-
- インチ: InChI=1S/C7H8O2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,8-10H,4H2
- InChIKey: FAEQCJDCOOYTDV-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 156.02450067Da
- どういたいしつりょう: 156.02450067Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 41.5Ų
2-(sulfanylmethyl)benzene-1,4-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844862-0.05g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 0.05g |
$744.0 | 2023-09-19 | ||
Enamine | EN300-1844862-2.5g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 2.5g |
$1735.0 | 2023-09-19 | ||
Enamine | EN300-1844862-0.1g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 0.1g |
$779.0 | 2023-09-19 | ||
Enamine | EN300-1844862-10g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 10g |
$3807.0 | 2023-09-19 | ||
Enamine | EN300-1844862-0.25g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 0.25g |
$814.0 | 2023-09-19 | ||
Enamine | EN300-1844862-5.0g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 5g |
$2566.0 | 2023-06-02 | ||
Enamine | EN300-1844862-1.0g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 1g |
$884.0 | 2023-06-02 | ||
Enamine | EN300-1844862-0.5g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 0.5g |
$849.0 | 2023-09-19 | ||
Enamine | EN300-1844862-10.0g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 10g |
$3807.0 | 2023-06-02 | ||
Enamine | EN300-1844862-5g |
2-(sulfanylmethyl)benzene-1,4-diol |
5273-75-6 | 5g |
$2566.0 | 2023-09-19 |
2-(sulfanylmethyl)benzene-1,4-diol 関連文献
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
2-(sulfanylmethyl)benzene-1,4-diolに関する追加情報
Introduction to 2-(sulfanylmethyl)benzene-1,4-diol (CAS No. 5273-75-6)
2-(sulfanylmethyl)benzene-1,4-diol, identified by the Chemical Abstracts Service Number (CAS No.) 5273-75-6, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic derivative features a unique structural motif that has garnered attention for its potential applications in medicinal chemistry and material science. The presence of both hydroxyl and thioether functional groups makes it a versatile intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.
The molecular structure of 2-(sulfanylmethyl)benzene-1,4-diol consists of a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions, and a sulfanyl-methyl group at the 2 position. This configuration imparts distinct chemical properties that make it valuable for various synthetic pathways. The compound’s ability to participate in nucleophilic substitution reactions, as well as its stability under different reaction conditions, has been extensively studied in academic and industrial settings.
In recent years, 2-(sulfanylmethyl)benzene-1,4-diol has been explored for its role in the synthesis of bioactive molecules. Its derivatives have shown promise in inhibiting certain enzymatic pathways that are associated with inflammatory responses and metabolic disorders. For instance, researchers have investigated its potential as a precursor for developing nonsteroidal anti-inflammatory drugs (NSAIDs) due to its ability to form stable complexes with biological targets. The hydroxyl and thioether groups provide multiple sites for functionalization, allowing chemists to tailor the compound’s pharmacological properties.
Moreover, the compound has been studied in the context of material science, particularly as a building block for polymers and advanced materials. Its aromatic core contributes to the thermal stability of resulting polymers, while the polar functional groups enhance interactions with other molecules. This makes it a candidate for creating novel materials with applications in electronics, coatings, and biodegradable polymers.
Recent advancements in computational chemistry have further highlighted the significance of 2-(sulfanylmethyl)benzene-1,4-diol. Molecular modeling studies suggest that this compound can act as a ligand in coordination chemistry, forming stable complexes with transition metals. Such complexes are of interest in catalysis and as sensors for detecting metal ions in environmental samples. The sulfanyl-methyl group’s chelating ability allows it to bind metals through multiple coordination sites, enhancing the compound’s utility in these applications.
The pharmaceutical industry has also shown interest in 2-(sulfanylmethyl)benzene-1,4-diol due to its potential as an antiviral agent. Preliminary studies indicate that derivatives of this compound can interfere with viral replication by inhibiting key enzymes involved in viral polymerization. This aligns with current research trends aimed at discovering new treatments for emerging infectious diseases. The compound’s structural features make it a promising scaffold for further drug development efforts.
In summary, 2-(sulfanylmethyl)benzene-1,4-diol (CAS No. 5273-75-6) is a multifaceted compound with broad applications across chemistry and medicine. Its unique structural attributes enable its use as an intermediate in synthesizing bioactive molecules, advanced materials, and catalytic systems. As research continues to uncover new functionalities and applications for this compound, its importance in both academic and industrial contexts is likely to grow.
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